5,5'-Biquinoxaline 5,5'-Biquinoxaline
Brand Name: Vulcanchem
CAS No.: 168124-25-2
VCID: VC15908678
InChI: InChI=1S/C16H10N4/c1-3-11(15-13(5-1)17-7-9-19-15)12-4-2-6-14-16(12)20-10-8-18-14/h1-10H
SMILES:
Molecular Formula: C16H10N4
Molecular Weight: 258.28 g/mol

5,5'-Biquinoxaline

CAS No.: 168124-25-2

Cat. No.: VC15908678

Molecular Formula: C16H10N4

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

5,5'-Biquinoxaline - 168124-25-2

Specification

CAS No. 168124-25-2
Molecular Formula C16H10N4
Molecular Weight 258.28 g/mol
IUPAC Name 5-quinoxalin-5-ylquinoxaline
Standard InChI InChI=1S/C16H10N4/c1-3-11(15-13(5-1)17-7-9-19-15)12-4-2-6-14-16(12)20-10-8-18-14/h1-10H
Standard InChI Key FALRVVAOZLYQKD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)N=CC=N2)C3=C4C(=CC=C3)N=CC=N4

Introduction

Structural and Electronic Properties

Molecular Architecture

The core structure of 5,5'-biquinoxaline consists of two quinoxaline moieties connected at their 5-positions. Quinoxaline itself is a bicyclic system comprising a benzene ring fused to a pyrazine ring, conferring electron-deficient properties due to the nitrogen atoms in the pyrazine unit . The linkage at the 5-positions creates a planar, conjugated system that enhances electronic delocalization, as evidenced by computational studies . This structural arrangement contributes to the compound’s distinct fluorescence emission, with maxima reported in the visible spectrum (e.g., 480–520 nm).

Physicochemical Characteristics

Key physicochemical parameters of 5,5'-biquinoxaline include:

PropertyValueSource
Density1.318 ± 0.06 g/cm³
Boiling Point429.1 ± 40.0 °C
pKa-0.07 ± 0.30
Fluorescence Quantum Yield0.45–0.62 (solvent-dependent)

The low pKa (-0.07) underscores its weak basicity, consistent with the electron-withdrawing nature of the quinoxaline rings . The compound’s solubility varies significantly with solvent polarity, showing higher solubility in dichloromethane and dimethylformamide (DMF) compared to aqueous media .

Synthetic Methodologies

Conventional Condensation Routes

The most widely reported synthesis involves the condensation of oo-phenylenediamine with 1,2-diketones under acidic conditions. For example, reacting oo-phenylenediamine (0.67 g, 6.2 mmol) with 4,4-dihydroxybenzil (1.5 g, 6.2 mmol) in a toluene/acetic acid mixture (1:2 v/v) at 110 °C for 8 hours yields 4,4'-(quinoxaline-2,3-diyl)diphenol (QDP) with an 88% yield . This method, while reliable, often requires stringent temperature control and prolonged reaction times.

Advanced Coupling Strategies

Recent advances employ cross-coupling reactions to enhance efficiency. A Stille-type coupling protocol using Pd(PPh3_3)4_4 catalyst in tetrahydrofuran (THF) at reflux conditions achieves a 33% yield of 5,8-bis(2,3-dihydrothieno[3,4-b] dioxin-5-yl)quinoxaline (DEQ), a derivative of 5,5'-biquinoxaline . Direct heteroarylation methods utilizing Pd(OAc)2_2 and PPh3_3 in DMF at 90 °C offer improved yields (44–52%) while reducing side products .

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Advantages
Acidic CondensationToluene/AcOH, 110 °C, 8 h88High yield; simple reagents
Stille CouplingTHF, reflux, 36 h33Modular for functionalization
Direct HeteroarylationDMF, 90 °C, 26 h44–52Atom-economical; fewer steps

Biological and Pharmacological Activities

Antimicrobial Properties

5,5'-Biquinoxaline derivatives exhibit broad-spectrum antimicrobial activity. In vitro assays demonstrate minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming simpler quinoxalines like 2-methylquinoxaline (MICs 16–32 µg/mL). The dimeric structure enhances membrane permeability, as confirmed by molecular docking studies showing strong interactions with bacterial efflux pump proteins.

Applications in Materials Science

Organic Electronics

The compound’s electron-deficient structure makes it an effective electron-transport layer in OLEDs. Devices incorporating 5,5'-biquinoxaline achieve external quantum efficiencies (EQEs) of 8.2–9.5%, with a turn-on voltage of 3.1 V . Its high electron mobility (μe=0.12cm2/V\cdotps\mu_e = 0.12 \, \text{cm}^2/\text{V·s}) stems from strong π\pi-π\pi stacking interactions in the solid state .

Sensor Development

Recent Advances and Future Directions

Polymer Composites

Incorporating 5,5'-biquinoxaline into benzoxazine matrices enhances thermal stability. A copolymer with furfurylamine-based benzoxazine (BQTP-fu) exhibits a glass transition temperature (TgT_g) of 225 °C and a char yield of 62% at 800 °C under nitrogen . These properties are critical for aerospace and microelectronics applications requiring high-temperature resilience.

Supramolecular Assemblies

Self-assembled monolayers (SAMs) of thiol-functionalized 5,5'-biquinoxaline on gold substrates demonstrate rectification ratios >103^3 in molecular junction devices . The planar geometry facilitates ordered packing, reducing charge recombination losses.

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